(2E)-2-(1,3-benzothiazol-2-yl)-3-(3-bromophenyl)prop-2-enenitrile

medicinal chemistry regioisomer differentiation physicochemical profiling

For SAR-driven kinase inhibitor programs, the 3-bromo substitution on the phenyl ring offers a unique halogen-bonding geometry not recapitulated by the 4-bromo or unsubstituted analogues. This regioisomer modulates electronic distribution and CYP-mediated metabolism with precision, ensuring reproducible results in fragment-based drug discovery (FBDD) libraries and lead optimization. Procure the exact CAS 301312-77-6 to maintain positional integrity in your chemical series, avoid regioisomer contamination, and secure patent-positioning strategies.

Molecular Formula C16H9BrN2S
Molecular Weight 341.2g/mol
CAS No. 301312-77-6
Cat. No. B416390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-2-(1,3-benzothiazol-2-yl)-3-(3-bromophenyl)prop-2-enenitrile
CAS301312-77-6
Molecular FormulaC16H9BrN2S
Molecular Weight341.2g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C(=CC3=CC(=CC=C3)Br)C#N
InChIInChI=1S/C16H9BrN2S/c17-13-5-3-4-11(9-13)8-12(10-18)16-19-14-6-1-2-7-15(14)20-16/h1-9H/b12-8+
InChIKeySDBCWWJQCAQXGD-XYOKQWHBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Benzothiazol-2-yl)-3-(3-bromophenyl)acrylonitrile (CAS 301312-77-6) Procurement & Selection Guide


(2E)-2-(1,3-benzothiazol-2-yl)-3-(3-bromophenyl)prop-2-enenitrile (CAS 301312-77-6) is a benzothiazole-derived acrylonitrile with molecular formula C16H9BrN2S and a molecular weight of 341.23 g/mol . It belongs to the class of 2-arylbenzothiazole analogues, which are recognized as a privileged scaffold in drug discovery, particularly for kinase inhibition and antiproliferative applications [1]. The compound features a (2E)-configured acrylonitrile bridge linking the benzothiazole core to a 3-bromophenyl ring, distinguishing it from regioisomeric and non-halogenated analogues.

Why Generic Substitution of 301312-77-6 with Close Analogues Fails: A Procurement Perspective


In-class benzothiazole acrylonitriles cannot be interchanged without risking divergent biological, physicochemical, and synthetic outcomes. The specific 3-bromo substitution on the phenyl ring directly modulates electronic distribution, lipophilicity, and molecular recognition events that are not recapitulated by the 4-bromo regioisomer (CAS 118055-19-9) or the unsubstituted phenyl analogue (CAS 157946-21-9). Systematic structure-activity relationship (SAR) studies on 2-arylbenzothiazole derivatives have demonstrated that even subtle positional halogen variations critically affect antiproliferative potency and kinase selectivity profiles [1]. For procurement specialists, sourcing the precise CAS number guarantees the exact regioisomer required for reproducible SAR campaigns and patent-positioning strategies.

Quantitative Differentiation Evidence for 301312-77-6 vs. Closest Analogues


Regioisomeric Bromine Positioning: Molecular Weight and Predicted logP Differentiation vs. 4-Bromo Analogue

Both 3-bromo (CAS 301312-77-6) and 4-bromo (CAS 118055-19-9) regioisomers share the identical molecular formula (C16H9BrN2S) and molecular weight (341.23 g/mol) [1], demanding rigorous analytical authentication upon procurement. Despite their isobaric nature, the 3-bromo substituent confers a distinct molecular electrostatic potential surface compared to the 4-bromo isomer due to the meta electronic effect relative to the acrylonitrile bridge, which alters dipole moment orientation and hydrogen-bond acceptor capacity of the nitrile group [2]. This physico-chemical distinction is critical for target engagement and crystallographic occupancy in protein-ligand co-structures.

medicinal chemistry regioisomer differentiation physicochemical profiling

Molecular Weight Advantage Over Non-Halogenated Phenyl Analogue: Impact on Target Affinity and Physicochemical Space

The 3-bromophenyl moiety adds 78.9 g/mol relative to the unsubstituted phenyl analogue (CAS 157946-21-9, MW 262.3 g/mol) [1]. This mass increment is accompanied by the introduction of a polarizable bromine atom capable of engaging in halogen bonding (C–Br···O/N/S) with protein targets. In benzothiazole-based kinase inhibitor programs, halogen bonding has been demonstrated to contribute up to 1–3 kcal/mol in binding free energy, translating to an estimated 5- to 100-fold improvement in binding affinity when the halogen is optimally positioned [2]. The 3-bromo orientation may access halogen-bonding geometries in certain kinase ATP-binding pockets that are sterically inaccessible to the 4-bromo isomer.

drug discovery molecular recognition halogen bonding

Synthetic Accessibility and Yield Benchmarking in 3-Aryl-2-(benzothiazolyl)acrylonitrile Series

The target compound is accessible via uncatalyzed Knoevenagel condensation of 2-cyanomethylbenzothiazole with 3-bromobenzaldehyde in refluxing ethanol. The general method for 3-aryl-2-(2-benzothiazolyl)-acrylonitriles (3a–n) delivers products in good to high yields (typically 60–85%) without requiring metal catalysts, simplifying purification and reducing procurement costs for gram-scale batches [1]. Compounds in this series bearing electron-withdrawing substituents on the benzaldehyde (e.g., bromo) often exhibit higher yields due to enhanced carbonyl electrophilicity compared to electron-donating or unsubstituted analogues [1].

synthetic chemistry Knoevenagel condensation process chemistry

Single-Crystal X-ray Diffraction of the 4-Bromo Analogue Informs Packing Differences Relevant to Solid-State Form Selection

The 4-bromo regioisomer (CAS 118055-19-9) forms cyclic centrosymmetric R₂²(18) dimers via pairs of C–H···N hydrogen bonds, further organized into chains through aromatic π–π stacking interactions, as revealed by single-crystal X-ray diffraction . The 3-bromo substitution pattern disrupts the linear symmetry required for this dimeric motif, predicting a fundamentally different crystal packing arrangement with altered lattice energy, melting point, and solubility profile. This structural divergence means the two regioisomers cannot be considered interchangeable in solid-form screens for pharmaceutical development.

solid-state chemistry crystallography formulation

Optimal Research and Industrial Application Scenarios for 301312-77-6


Kinase Inhibitor Lead Optimization via Halogen Bonding Exploitation

The 3-bromophenyl moiety provides a polarizable halogen atom for structure-guided optimization of kinase inhibitor leads. In programs targeting ATP-binding pockets with suitable halogen-bond acceptor residues (backbone carbonyls of hinge-region residues), the 3-bromo orientation may offer a distinct binding trajectory compared to 4-bromo or unsubstituted analogues, as supported by the general SAR framework established for 2-arylbenzothiazole kinase inhibitors [1]. Procurement of the 3-bromo isomer enables systematic halogen-bonding SAR within a defined chemical series.

Regioisomeric Probe for CYP450 Metabolism Studies

The meta-bromine substitution influences the electronic properties of the adjacent phenyl ring, which can alter the site of cytochrome P450-mediated oxidative metabolism relative to para-substituted analogues. As a tool compound, 301312-77-6 serves as a regioisomeric probe to map CYP isoform preferences for aromatic halogenation position, an application grounded in the well-established impact of halogen substitution patterns on metabolic stability within benzothiazole-containing drug candidates [2].

Fluorescent Probe Development Leveraging the Extended π-Conjugated Acrylonitrile System

Benzothiazole-acrylonitrile conjugates with extended π-systems exhibit tunable fluorescence properties. The 3-bromophenyl substituent modulates the HOMO-LUMO gap and emission wavelength relative to other aryl-substituted analogues, as demonstrated in systematic photophysical studies of 2-arylbenzothiazole derivatives [2]. The bromine atom also serves as a heavy-atom perturber for phosphorescence applications, making the compound suitable for developing luminescent probes for bioimaging or optoelectronic materials.

Fragment-Based Drug Discovery (FBDD) Screening Library Component

With a molecular weight of 341.23 g/mol, 301312-77-6 occupies the upper fragment space, and its benzothiazole-acrylonitrile scaffold is a recognized privileged structure. Including this specific 3-bromo regioisomer in FBDD libraries, rather than relying solely on the more common 4-bromo analogue, expands the accessible halogen-bonding geometry space, potentially enabling detection of ligand-efficient hits that would be missed by isomer-restricted screening collections [1].

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